![molecular formula C9H10N4O2 B1311063 Ethyl 2-(9H-purin-6-yl)acetate CAS No. 2228-04-8](/img/structure/B1311063.png)
Ethyl 2-(9H-purin-6-yl)acetate
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Overview
Description
Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 . It is also known by other names such as ETHYL (9H-PURIN-6-YL)ACETATE and Ethyl 2- (7H-purin-6-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(9H-purin-6-yl)acetate is1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)
. The Canonical SMILES is CCOC(=O)CC1=C2C(=NC=N1)N=CN2
. Physical And Chemical Properties Analysis
Ethyl 2-(9H-purin-6-yl)acetate has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.8 Ų . The compound has a complexity of 236 .Scientific Research Applications
Therapeutic Applications Synthesis of Antiviral Medications
Ethyl 2-(9H-purin-6-yl)acetate is notably used in the synthesis of acyclovir, an antiviral medication commonly prescribed for the treatment of herpes simplex virus infections, varicella zoster (chickenpox), and herpes zoster (shingles). The compound serves as an impurity A in the production process, indicating its role in the pathway leading to the final pharmaceutical product .
Industrial Applications Purine Derivative Utilization
While specific industrial applications are not detailed in the search results, Ethyl 2-(9H-purin-6-yl)acetate, also known as 6-Ethoxypurine-2-acetic acid, is a purine derivative that has garnered attention for its potential uses. Purine derivatives are often utilized in chemical synthesis and material science due to their structural properties. They can serve as building blocks for more complex molecules or as intermediates in various chemical reactions.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(7H-purin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRJECVHLOADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421630 |
Source
|
Record name | Ethyl (7H-purin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(9H-purin-6-yl)acetate | |
CAS RN |
2228-04-8 |
Source
|
Record name | 2228-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (7H-purin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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